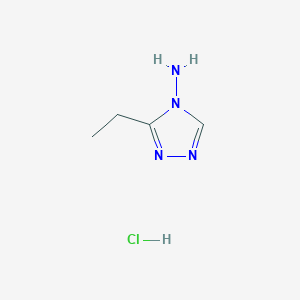

3-ethyl-4H-1,2,4-triazol-4-amine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Ethyl-1,2,4-triazol-4-amine hydrochloride is a unique heterocyclic compound with the CAS Number: 56873-83-7 . It has a molecular weight of 148.59 . This compound is typically stored at room temperature and is available in powder form .

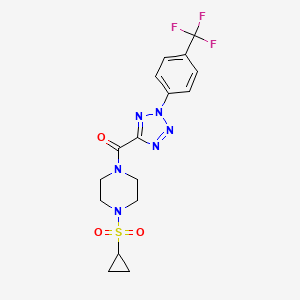

Molecular Structure Analysis

The InChI code for 3-Ethyl-1,2,4-triazol-4-amine hydrochloride is1S/C4H8N4.ClH/c1-2-4-7-6-3-8(4)5;/h3H,2,5H2,1H3;1H . This indicates the presence of a chlorine atom (Cl), four carbon atoms ©, eight hydrogen atoms (H), and four nitrogen atoms (N) in the molecule.

科学的研究の応用

Synthesis and Chemical Properties

3-Ethyl-1,2,4-triazol-4-amine;hydrochloride serves as a precursor or intermediary chemical in the synthesis of various organic compounds. It has been utilized in reactions such as the Williamson synthesis, reductive amination, and cyclization to produce compounds like 5-ethyl-4-(2-phenoxyethyl)-1,2,4-triazol-3-one. These processes involve reactions with phenol, chloroacetonitrile, and other chemicals under specific conditions to create fine chemical intermediates with potential applications in material science, pharmaceuticals, and chemical research (Dongyue Xin, 2003).

Coordination Chemistry

In coordination chemistry, bis(4-amino-3-ethyl-1,2,4-triazole-5-thione) complexes of various metals (Mn, Fe, Co, Ni, Cu, and Zn) have been synthesized and characterized. These complexes display diverse coordination geometries, which are influenced by the alkyl group on the triazole ligand. Such studies are crucial for understanding the coordination behavior of triazole-based ligands and their potential applications in developing new materials and catalysts (Todd W. Kajdan, P. J. Squattrito, S. N. Dubey, 2000).

Bioconjugation Studies

The chemical has also been used to study the mechanism of amide formation in bioconjugation processes. Research involving 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide hydrochloride (EDC) has shed light on the conditions necessary for effective amide bond formation between carboxylic acids and amines in aqueous media. This has significant implications for bioconjugation chemistry, which is essential for developing drug delivery systems, biomaterials, and in the field of proteomics (N. Nakajima, Y. Ikada, 1995).

Antimicrobial Activities

Some derivatives synthesized from 3-Ethyl-1,2,4-triazol-4-amine;hydrochloride have been evaluated for their antimicrobial activities. Novel compounds created through the reaction of various ester ethoxycarbonylhydrazones with primary amines have shown good to moderate activities against test microorganisms, highlighting the potential of triazole derivatives in developing new antimicrobial agents (H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, N. Demirbas, 2010).

Material Science and Nanoengineering

In material science, 3-Ethyl-1,2,4-triazol-4-amine;hydrochloride derivatives have been explored for engineering novel materials. For example, the development of porous nanoballs and other nanostructures through supramolecular synthons showcases the chemical's role in advancing nanotechnology and materials engineering. Such research could lead to breakthroughs in catalysis, molecular recognition, and the construction of novel materials with specific functionalities (A. D. Naik, M. Dîrtu, Alexandre F. Léonard, B. Tinant, J. Marchand‐Brynaert, B. Su, Y. Garcia, 2010).

Safety and Hazards

This compound is associated with several hazard statements, including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

作用機序

Target of Action

The primary targets of 1,2,4-triazole derivatives, such as 3-Ethyl-1,2,4-triazol-4-amine hydrochloride, are often enzymes and receptors in various biological systems . For instance, some 1,2,4-triazoles have been found to inhibit the heme protein, which cocatalyzes cytochrome P-450-dependent 14α-demethylation of lanosterol . Other targets include the NOP receptor, which is involved in various physiological processes .

Mode of Action

The compound interacts with its targets primarily through hydrogen-bonding and dipole interactions . For example, nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of CYP-450 . This interaction can lead to changes in the target’s function, affecting downstream biological processes.

Biochemical Pathways

The interaction of 3-Ethyl-1,2,4-triazol-4-amine hydrochloride with its targets can affect various biochemical pathways. For instance, inhibition of heme protein can disrupt the biosynthesis of ergosterol, a vital component of fungal cell membranes . This disruption can lead to cell death, providing the compound with its antifungal activity .

Pharmacokinetics

Their ability to form hydrogen bonds with different targets can improve their bioavailability and pharmacological properties .

Result of Action

The result of the compound’s action depends on its specific targets and the biochemical pathways it affects. For instance, if the compound targets heme protein and disrupts ergosterol biosynthesis, it can lead to the death of fungal cells . This makes 1,2,4-triazole derivatives potential candidates for antifungal drugs .

Action Environment

The action, efficacy, and stability of 3-Ethyl-1,2,4-triazol-4-amine hydrochloride can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which in turn can influence its absorption and distribution . Other factors, such as temperature and presence of other substances, can also affect the compound’s stability and action.

特性

IUPAC Name |

3-ethyl-1,2,4-triazol-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4.ClH/c1-2-4-7-6-3-8(4)5;/h3H,2,5H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URVROTUXWLUZCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=CN1N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(diethylsulfamoyl)phenyl]prop-2-enoic Acid](/img/structure/B2883176.png)

![5-[(benzenesulfonyl)methyl]-3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazole](/img/structure/B2883180.png)

![[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 2-(1,4-dioxo-3H-phthalazin-2-yl)acetate](/img/structure/B2883181.png)

![N-[2-(4-bromo-2-methylanilino)-2-oxoethyl]-6-chloro-N-methylpyridine-3-carboxamide](/img/structure/B2883183.png)

![Methyl (E)-4-[4-(2-ethoxyphenoxy)piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2883184.png)

![benzyl 2-(1,7-dimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2883185.png)